molecular formula C9H10BrFN2O3 B8174772 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol

3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol

Cat. No.: B8174772
M. Wt: 293.09 g/mol
InChI Key: CULPJERETLKRLL-UHFFFAOYSA-N
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Description

3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol is an organic compound that features a bromine, fluorine, and nitro group attached to an aromatic ring, with an amino group linking to a propanol chain

Properties

IUPAC Name

3-(5-bromo-3-fluoro-2-nitroanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O3/c10-6-4-7(11)9(13(15)16)8(5-6)12-2-1-3-14/h4-5,12,14H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULPJERETLKRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NCCCO)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 5-bromo-3-fluoroaniline to introduce the nitro group. This is followed by a nucleophilic substitution reaction where the amino group is introduced. The final step involves the reaction of the intermediate with 3-chloropropanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Produces 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propanone.

    Reduction: Produces 3-((5-Bromo-3-fluoro-2-aminophenyl)amino)propan-1-ol.

    Substitution: Produces derivatives with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine and fluorine atoms may influence its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-2-ol
  • 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)butan-1-ol
  • 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)ethanol

Uniqueness

3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a versatile compound for various synthetic and research applications.

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